5-bromo-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN7O2S/c17-11-6-10(7-18-8-11)15(25)19-3-4-24-9-12(21-23-24)16-20-14(22-26-16)13-2-1-5-27-13/h1-2,5-9H,3-4H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHIRQPJYWMALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-bromo-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide is a complex organic molecule that has garnered attention in recent years for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity, including:
- Bromine atom : Often enhances the reactivity of organic compounds.
- Oxadiazole ring : Known for various biological activities including anticancer properties.
- Triazole moiety : Associated with antifungal and antibacterial activities.
- Nicotinamide group : Plays a role in metabolic processes.
Molecular Formula
The molecular formula for this compound is .
Molecular Weight
The molecular weight is approximately 360.23 g/mol.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in anticancer applications. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Studies
- Zhang et al. (2023) synthesized several oxadiazole derivatives and evaluated their anticancer activity using the TRAP PCR-ELISA assay. One compound demonstrated an IC value of 1.18 ± 0.14 µM against HEPG2 cancer cells, outperforming standard controls like staurosporine .
- Arafa et al. (2023) reported that certain oxadiazole derivatives exhibited significant cytotoxicity with IC values ranging from 0.275 to 0.420 µM against various cancer cell lines .
The proposed mechanisms of action for compounds containing oxadiazole and triazole rings include:
- Inhibition of DNA synthesis : This is crucial in preventing cancer cell proliferation.
- Modulation of enzyme activity : Compounds may act as inhibitors or activators of key enzymes involved in metabolic pathways.
Table of Biological Activity Data
| Compound | Cell Line Tested | IC (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | |
| Compound B | MDA-MB-435 | 0.67 | |
| Compound C | HCT116 | 0.80 | |
| Compound D | ACHN | 0.87 |
Pharmacological Applications
The biological activities of this compound extend beyond anticancer properties:
- Antimicrobial Activity : The triazole moiety has been associated with antifungal properties.
- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While the provided evidence lacks explicit pharmacological or physicochemical data for the target compound, structural analogs can be inferred from related entries. For instance, 5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (CAS: 827593-21-5) shares a brominated aromatic system and triazole scaffold but replaces the oxadiazole and nicotinamide groups with a sulfonamide and chlorophenyl moiety . Such substitutions likely alter electronic properties (e.g., polarity, hydrogen-bonding capacity) and biological target interactions.
Key Structural Differences:
| Feature | Target Compound | Analog (827593-21-5) |
|---|---|---|
| Core Heterocycle | Nicotinamide with oxadiazole-triazole-thiophene | Thiophene-sulfonamide with triazole-chlorophenyl |
| Substituents | Bromine at nicotinamide 5-position | Bromine at thiophene 5-position, chlorophenyl at triazole |
| Linker | Ethyl spacer between triazole and nicotinamide | Benzyl group linking triazole and chlorophenyl |
Implications:
Electronic Effects : The oxadiazole and triazole rings in the target compound may enhance π-π stacking or metal coordination compared to sulfonamide-based analogs, influencing binding to enzymatic active sites.
Solubility : The nicotinamide moiety could improve aqueous solubility relative to the sulfonamide-chlorophenyl system, which is more lipophilic .
Synthetic Complexity : The triazole-oxadiazole-thiophene assembly likely requires multi-step click chemistry or cyclization reactions, whereas the analog may involve simpler sulfonamide coupling .
Methodological Considerations for Comparative Analysis
The evidence highlights tools critical for structural comparison, such as:
- SHELXL : Used for refining crystallographic data to determine bond lengths, angles, and intermolecular interactions, enabling precise structural comparisons .
- WinGX/ORTEP : Facilitates visualization of anisotropic displacement parameters and molecular packing, aiding in understanding steric and electronic differences between analogs .
Example Workflow for Comparison:
Data Collection : Resolve crystal structures of the target compound and analogs using X-ray diffraction.
Refinement : Apply SHELXL to optimize structural models and quantify geometric parameters .
Visualization : Use ORTEP to generate overlays of molecular structures, highlighting substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
